molecular formula C12H24N2O2 B4621911 ethyl 2-nonylidenehydrazinecarboxylate

ethyl 2-nonylidenehydrazinecarboxylate

Cat. No.: B4621911
M. Wt: 228.33 g/mol
InChI Key: WMAWNAZFAHIRMC-ACCUITESSA-N
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Description

Ethyl 2-nonylidenehydrazinecarboxylate is a hydrazine-derived compound featuring a nonylidene (C₉H₁₇) group attached to a hydrazinecarboxylate ester backbone. Its structure comprises an ethyl ester group (COOEt) and a hydrazinylidene moiety (N–N=C) conjugated with a long aliphatic chain. This compound belongs to the broader class of hydrazone derivatives, which are widely studied for their versatility in coordination chemistry, biological activity, and applications in organic synthesis .

Below, we systematically compare this compound with similar compounds, focusing on synthesis, physicochemical properties, and functional characteristics.

Properties

IUPAC Name

ethyl N-[(E)-nonylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-5-6-7-8-9-10-11-13-14-12(15)16-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWNAZFAHIRMC-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=NNC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=N/NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The synthesis of hydrazinecarboxylates typically involves condensation of hydrazides with aldehydes or ketones, often catalyzed by Lewis acids like ZnCl₂ .
  • Aliphatic substituents (e.g., nonylidene) may require milder conditions compared to aromatic aldehydes due to reduced steric hindrance.

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Name Melting Point (°C) Solubility Profile Reference
Ethyl 2-nonylidenehydrazinecarboxylate Not reported Likely soluble in polar aprotic solvents (DMF, DMSO) Extrapolated
Ethyl 2-chloro-2-[...]acetate 127 Soluble in chloroform, ethyl acetate [2]
Compound 2k 235–237 Partially soluble in methanol, insoluble in water [1]
N'-(2-Ethoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide Not reported Solubility in ethanol and dichloromethane [10]

Key Trends :

  • Aromatic substituents (e.g., nitro or coumarin groups) correlate with higher melting points due to enhanced intermolecular interactions (e.g., π-stacking) .
  • Aliphatic chains (e.g., nonylidene) likely reduce crystallinity and melting points, improving solubility in non-polar solvents.

Spectroscopic Characteristics

Table 3: IR and NMR Data for Selected Compounds
Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound Expected N–H ~3200, C=O ~1700 Aliphatic protons (0.8–1.5), COOEt (4.2–4.4) Extrapolated
Compound 2k N–H 3205, C=O 1715 Aromatic protons 6.8–8.2, COOEt 4.3 [1]
Ethyl 2-chloro-2-[...]acetate C=O 1740, N–N 1600 Aromatic protons 6.5–7.8, CH₂Cl 4.1 [2]

Analysis :

  • The C=O stretch in hydrazinecarboxylates typically appears at ~1700–1740 cm⁻¹, while N–H stretches are observed near 3200 cm⁻¹ .
  • Aliphatic protons in nonylidene derivatives would dominate the ¹H NMR spectrum, contrasting with aromatic signals in benzylidene analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-nonylidenehydrazinecarboxylate
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